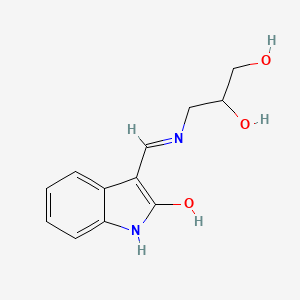

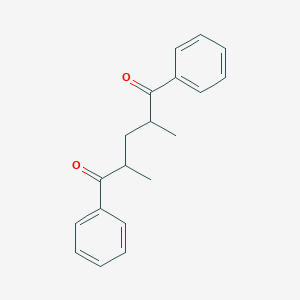

![molecular formula C8H6N2O B1652764 2H-Pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-67-5](/img/structure/B1652764.png)

2H-Pyrido[1,2-a]pyrimidin-2-one

Descripción general

Descripción

2H-Pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is part of a broader class of pyrido[1,2-a]pyrimidinones, which are known for their diverse biological activities and potential therapeutic applications .

Métodos De Preparación

The synthesis of 2H-Pyrido[1,2-a]pyrimidin-2-one can be achieved through various methods. One notable approach involves the acylation of lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . This method ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer. Another method utilizes a domino strategy involving aza-Michael addition, water elimination, intramolecular acyl substitution, and [1,3]-H shift, with hexafluoroisopropanol as a promoter and recyclable solvent .

Análisis De Reacciones Químicas

2H-Pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often altering its biological activity.

Aplicaciones Científicas De Investigación

2H-Pyrido[1,2-a]pyrimidin-2-one has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2H-Pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific derivative and its application .

Comparación Con Compuestos Similares

2H-Pyrido[1,2-a]pyrimidin-2-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Pyrido[1,2-a]pyrimidin-4-ones: These compounds share a similar core structure but differ in the position of the oxo group, leading to different biological properties.

Quinolizinone-type scaffolds: These compounds have a bridgehead nitrogen and exhibit interesting physico-chemical properties.

Pyrimidines: A broader class of compounds with diverse pharmacological effects, including anti-inflammatory and anticancer activities.

Propiedades

IUPAC Name |

pyrido[1,2-a]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-4-6-10-5-2-1-3-7(10)9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKRSSCRFSZXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329800 | |

| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16075-67-5 | |

| Record name | 2H-Pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2H-Pyrido[1,2-a]pyrimidin-2-one?

A1: The molecular formula of this compound is C8H8N2O, and its molecular weight is 148.16 g/mol. []

Q2: How can this compound be synthesized?

A2: Several synthetic routes have been explored, including:

- Condensation of 2-aminopyridine with acrylic acid or its equivalents. []

- Reaction of 2-aminopyridines with ethyl phenylpropiolate. []

- Condensation of Baylis-Hillman acetates with 2-aminopyridines under solvent-free conditions. [, ]

- Domino reaction of 2-aminopyridines with Michael acceptors like acrylates and Baylis-Hillman adducts, using hexafluoroisopropanol as a promoter and solvent. []

- Reaction of 2-aminopyridine and its derivatives with 2,2-dihydropolyfluoroalkanoic acids in the presence of N,N′-dicyclohexylcarbodiimide, followed by intramolecular Michael addition-elimination reactions. []

Q3: What are the key spectroscopic characteristics of this compound?

A3: NMR spectroscopy is particularly useful for characterizing these compounds. For 2-oxo derivatives, the proton at position 7 is shielded and appears alongside the olefinic proton at position 3 in the region of δ 6.35-6.70 ppm. This distinguishes them from 4-oxo isomers, which exhibit a deshielded proton at position 6 near δ 9.0 ppm. []

Q4: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A4: Research on 2H-Pyrido[1,2-a]pyrimidin-2-ones as potential anticancer agents shows that specific substitutions significantly impact their activity. For example, compounds with specific substitutions at the 3-position exhibited low-micromolar inhibition against a neuroblastoma cell line (SK-n-SH) and inhibited breast cancer cell (MCF-7) proliferation. [] Additionally, variations in substituents influence their inhibitory activity against human dihydrofolate reductase (hDHFR). [] Further studies are needed to fully elucidate the SAR and optimize activity for specific applications.

Q5: Have any pharmacological properties been reported for this compound derivatives?

A5: Yes, several derivatives have shown potential pharmacological activities:

- Antiallergic activity: Some derivatives exhibited antiallergic activity in the rat passive cutaneous anaphylaxis (PCA) model. Notably, a 4-amino derivative demonstrated the highest activity, although it was submaximal compared to the reference compound thiaramide hydrochloride. []

- Adrenolitic activity: The 2-amino derivatives generally exhibited weak adrenolitic activity in vitro using rat seminal vesicles, significantly lower than the reference compound phenoxybenzamine. []

- Anticancer activity: Some derivatives have shown promising anticancer activity against various cancer cell lines, with some displaying low-micromolar IC50 values. []

Q6: What computational chemistry methods have been used to study this compound derivatives?

A6: Molecular docking studies have been employed to understand the binding mode of these compounds within the methotrexate binding pocket of hDHFR, providing insights into their potential as hDHFR inhibitors. [] Density functional theory (DFT) calculations have also been used to propose and rationalize the reaction mechanism of their formation through domino reactions. []

Q7: Are there any applications of this compound beyond pharmaceuticals?

A7: While the primary focus of research appears to be on pharmaceutical applications, one study highlights the use of 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one as a betaine-like reagent for the synthesis of esters and amides from carboxylic acids, as well as in glycosylation reactions. [] This suggests potential applications in synthetic organic chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

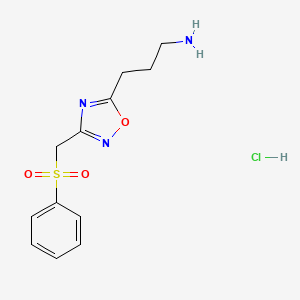

![(1R,5S)-3-isobutyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1652682.png)

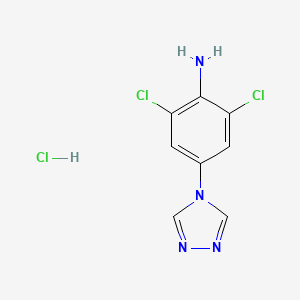

![2,5-Dioxobicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B1652685.png)

![6-[2,3-Bis(tert-butoxycarbonyl)guanidino]hexanoic acid](/img/structure/B1652691.png)

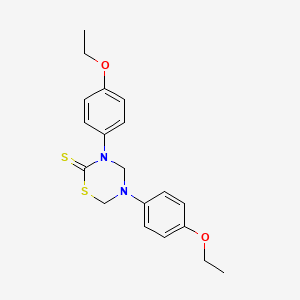

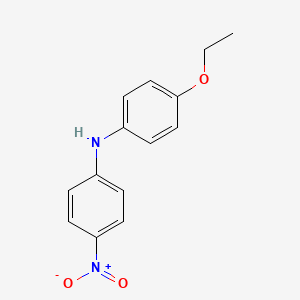

![Urea, [cyclohexyl[6-(pentyloxy)-2-naphthalenyl]methyl]-](/img/structure/B1652693.png)

![3-[(4-Methylbenzyl)amino]propan-1-OL](/img/structure/B1652697.png)

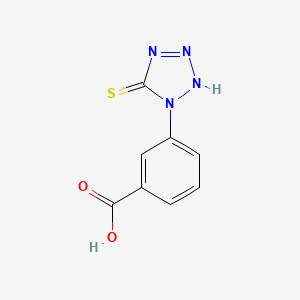

![3-Amino-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1652701.png)

![Methyl 4-methyl-2-{[(2,4,6-triisopropylphenyl)sulfonyl]amino}pentanoate](/img/structure/B1652703.png)